![molecular formula C13H19O5P B12567065 Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester CAS No. 263165-29-3](/img/structure/B12567065.png)
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester is an organic compound with the molecular formula C13H19O5P It is a derivative of phosphonic acid and contains a 1,3-dioxolane ring attached to a phenyl group, which is further esterified with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the esterification process. The reaction conditions may include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonic acid derivatives.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or pro-drugs.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, [4-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
- Phosphonic acid, [2-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester
Uniqueness
Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester is unique due to the presence of the 1,3-dioxolane ring, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
263165-29-3 |
|---|---|
Formule moléculaire |
C13H19O5P |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
2-(3-diethoxyphosphorylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-6-11(10-12)13-15-8-9-16-13/h5-7,10,13H,3-4,8-9H2,1-2H3 |
Clé InChI |
KNCDUVFEHWIERT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC(=C1)C2OCCO2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


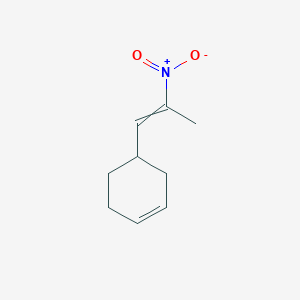

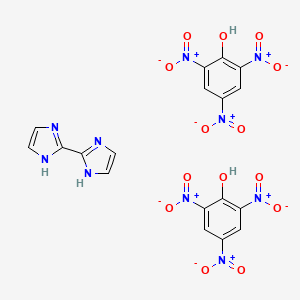
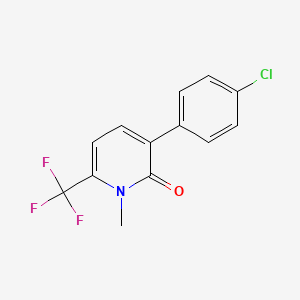
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
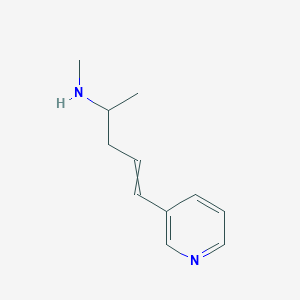
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
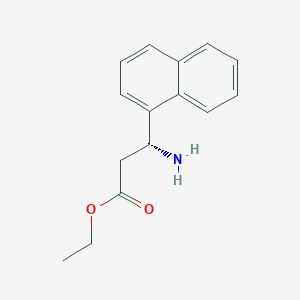
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
